molecular formula C18H23NO2 B589386 Orphenadrine-d3 N-Oxide CAS No. 1329647-21-3

Orphenadrine-d3 N-Oxide

Cat. No.: B589386
CAS No.: 1329647-21-3
M. Wt: 288.4 g/mol
InChI Key: XMSSICJSZNPVFX-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Orphenadrine-d3 N-Oxide is a deuterium-labeled analog of Orphenadrine N-Oxide, which is a metabolite of Orphenadrine. Orphenadrine is an anticholinergic drug belonging to the ethanolamine antihistamine class. The compound is primarily used in scientific research for its stable isotope labeling, which aids in the study of metabolic pathways and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Orphenadrine-d3 N-Oxide typically involves the introduction of deuterium atoms into the Orphenadrine N-Oxide molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon and are carried out under controlled temperature and pressure to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry is crucial in verifying the incorporation of deuterium atoms and the overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Orphenadrine-d3 N-Oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced back to its parent compound, Orphenadrine.

    Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various reagents, including halogens and organometallic compounds, can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction will regenerate Orphenadrine.

Scientific Research Applications

Orphenadrine-d3 N-Oxide has several applications in scientific research:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Helps in studying metabolic pathways and enzyme kinetics.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Employed in the development of new drugs and therapeutic agents

Mechanism of Action

Orphenadrine-d3 N-Oxide exerts its effects by binding to and inhibiting histamine H1 receptors and NMDA receptors. This action helps in restoring motor disturbances induced by neuroleptics, particularly hyperkinesia. The compound’s mechanism of action involves blocking the central nervous system pathways that mediate muscle spasms and pain .

Comparison with Similar Compounds

Similar Compounds

    Orphenadrine N-Oxide: The non-deuterated analog of Orphenadrine-d3 N-Oxide.

    Orphenadrine: The parent compound, an anticholinergic drug.

    Orphenadrine Citrate: A citrate salt form of Orphenadrine used in various pharmaceutical formulations

Uniqueness

This compound is unique due to its stable isotope labeling, which provides enhanced accuracy in analytical and pharmacokinetic studies. The incorporation of deuterium atoms allows for precise quantification and tracking of the compound in biological systems, making it a valuable tool in scientific research .

Properties

CAS No.

1329647-21-3

Molecular Formula

C18H23NO2

Molecular Weight

288.4 g/mol

IUPAC Name

N-methyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine oxide

InChI

InChI=1S/C18H23NO2/c1-15-9-7-8-12-17(15)18(16-10-5-4-6-11-16)21-14-13-19(2,3)20/h4-12,18H,13-14H2,1-3H3/i2D3

InChI Key

XMSSICJSZNPVFX-BMSJAHLVSA-N

SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](C)(C)[O-]

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2C)[O-]

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](C)(C)[O-]

Synonyms

N,N-(Dimethyl-d3)-2-[(2-methylphenyl)phenylmethoxy]ethanamine N-Oxide;  N,N-(Dimethyl-d3)-2-[(o-methyl-α-phenylbenzyl)oxy]ethylamine N-Oxide; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.